molecular formula C9H10BrClN2 B13638987 (S)-3-Amino-3-(4-bromophenyl)propanenitrile hydrochloride

(S)-3-Amino-3-(4-bromophenyl)propanenitrile hydrochloride

Cat. No.: B13638987
M. Wt: 261.54 g/mol
InChI Key: XYPSMJYQHVEZBS-FVGYRXGTSA-N
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Description

(S)-3-Amino-3-(4-bromophenyl)propanenitrile hydrochloride is an organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a bromophenyl group, and a nitrile group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-3-(4-bromophenyl)propanenitrile hydrochloride typically involves the bromination of phenylalanine derivatives. One common method includes the reaction of phenylalanine with a bromination reagent such as iodine tetrabromide under inert atmospheric conditions to avoid unwanted by-products . The reaction conditions are generally mild, and the process is straightforward, making it suitable for both laboratory and industrial-scale production.

Industrial Production Methods

For industrial production, the synthesis process is optimized to ensure high yield and purity. The bromination reaction is carried out in large reactors with precise control over temperature and pressure. The use of cost-effective and readily available raw materials further enhances the feasibility of industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-3-(4-bromophenyl)propanenitrile hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include various substituted phenylalanine derivatives, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .

Scientific Research Applications

(S)-3-Amino-3-(4-bromophenyl)propanenitrile hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-3-Amino-3-(4-bromophenyl)propanenitrile hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. This inhibition can lead to the modulation of cellular processes, making it a valuable tool in drug development .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromophenylhydrazine hydrochloride
  • 4-Bromophenylacetic acid
  • 4-Bromophenyl 4-bromobenzoate

Uniqueness

(S)-3-Amino-3-(4-bromophenyl)propanenitrile hydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in the synthesis of various organic compounds, setting it apart from other similar compounds .

Properties

Molecular Formula

C9H10BrClN2

Molecular Weight

261.54 g/mol

IUPAC Name

(3S)-3-amino-3-(4-bromophenyl)propanenitrile;hydrochloride

InChI

InChI=1S/C9H9BrN2.ClH/c10-8-3-1-7(2-4-8)9(12)5-6-11;/h1-4,9H,5,12H2;1H/t9-;/m0./s1

InChI Key

XYPSMJYQHVEZBS-FVGYRXGTSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@H](CC#N)N)Br.Cl

Canonical SMILES

C1=CC(=CC=C1C(CC#N)N)Br.Cl

Origin of Product

United States

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